Cas no 26583-49-3 (2-(3-Methylphenoxy)propanoyl chloride)
2-(3-Methylphenoxy)propanoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(3-methylphenoxy)propanoyl chloride
- 2-m-Tolyloxy-propionyl chloride
- FCH922307
- BBL013952
- STL195562
- propanoyl chloride, 2-(3-methylphenoxy)-
- R2733
- 2-(3-Methylphenoxy)propanoyl chloride
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- MDL: MFCD00235222
- Inchi: 1S/C10H11ClO2/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3
- InChI Key: ZZOAGCQCHPHGCF-UHFFFAOYSA-N
- SMILES: ClC(C(C)OC1C=CC=C(C)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Topological Polar Surface Area: 26.3
2-(3-Methylphenoxy)propanoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M236380-250mg |
2-(3-Methylphenoxy)propanoyl chloride |
26583-49-3 | 250mg |
$ 275.00 | 2022-06-04 | ||
| TRC | M236380-500mg |
2-(3-Methylphenoxy)propanoyl chloride |
26583-49-3 | 500mg |
$ 450.00 | 2022-06-04 | ||
| TRC | M236380-1000mg |
2-(3-Methylphenoxy)propanoyl chloride |
26583-49-3 | 1g |
$ 720.00 | 2022-06-04 | ||
| abcr | AB378174-500 mg |
2-m-Tolyloxy-propionyl chloride |
26583-49-3 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB378174-1 g |
2-m-Tolyloxy-propionyl chloride |
26583-49-3 | 1g |
€322.50 | 2023-06-20 | ||
| abcr | AB378174-500mg |
2-m-Tolyloxy-propionyl chloride; . |
26583-49-3 | 500mg |
€269.00 | 2025-02-14 | ||
| abcr | AB378174-1g |
2-m-Tolyloxy-propionyl chloride; . |
26583-49-3 | 1g |
€317.00 | 2025-02-14 | ||
| Ambeed | A367694-1g |
2-(3-Methylphenoxy)propanoyl chloride |
26583-49-3 | 95% | 1g |
$267.0 | 2024-04-20 | |
| A2B Chem LLC | AI46138-500mg |
2-(3-Methylphenoxy)propanoyl chloride |
26583-49-3 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AI46138-1g |
2-(3-Methylphenoxy)propanoyl chloride |
26583-49-3 | >95% | 1g |
$509.00 | 2024-04-20 |
2-(3-Methylphenoxy)propanoyl chloride Suppliers
2-(3-Methylphenoxy)propanoyl chloride Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-(3-Methylphenoxy)propanoyl chloride
2-(3-Methylphenoxy)propanoyl Chloride (CAS No. 26583-49-3): Properties, Applications, and Industry Insights
2-(3-Methylphenoxy)propanoyl chloride (CAS 26583-49-3) is an important chemical intermediate widely used in pharmaceutical synthesis and specialty material production. This organochlorine compound features a reactive acyl chloride functional group (-COCl) attached to a 3-methylphenoxy moiety, making it valuable for various organic transformations.
The compound's molecular structure combines aromatic and aliphatic components, with the propanoyl chloride group providing excellent reactivity for nucleophilic substitution reactions. Recent interest in 2-(3-methylphenoxy)propanoyl chloride derivatives has grown significantly due to their potential applications in developing bioactive molecules and advanced materials.
In pharmaceutical research, 26583-49-3 serves as a key building block for synthesizing various drug candidates. Its ability to form amide bonds efficiently makes it particularly useful in peptide coupling reactions and the preparation of ester derivatives. Many researchers are exploring its potential in creating targeted therapies, especially in neurological and anti-inflammatory applications.
The material science field utilizes 2-(3-methylphenoxy)propanoyl chloride for modifying polymer surfaces and creating functional coatings. Its chemical reactivity allows for the introduction of specific functional groups to materials, enhancing properties like surface adhesion, thermal stability, and chemical resistance. These modified materials find applications in electronic components, medical devices, and specialty packaging.
From a synthetic chemistry perspective, CAS 26583-49-3 offers several advantages. The methylphenoxy group provides steric and electronic effects that can influence reaction outcomes, while the propanoyl chloride moiety ensures high reactivity. This combination makes it valuable for creating complex molecular architectures in asymmetric synthesis and cascade reactions.
Recent advancements in green chemistry have prompted investigations into more sustainable production methods for 2-(3-methylphenoxy)propanoyl chloride. Researchers are exploring catalytic processes and solvent-free conditions to reduce environmental impact while maintaining high chemical yield and purity standards. These developments align with growing industry demands for eco-friendly synthetic routes.
The global market for specialty chemical intermediates like 26583-49-3 continues to expand, driven by increasing demand from the pharmaceutical sector and advanced materials industries. Quality control remains paramount, with manufacturers implementing rigorous analytical techniques including HPLC, GC-MS, and NMR spectroscopy to ensure product consistency.
Storage and handling of 2-(3-methylphenoxy)propanoyl chloride require proper precautions to maintain stability. The compound should be kept in anhydrous conditions under inert atmosphere to prevent hydrolysis of the acyl chloride group. Proper chemical storage practices help extend shelf life and preserve reactivity characteristics.
Future research directions for CAS 26583-49-3 include exploring its potential in bioconjugation chemistry and developing novel catalytic applications. The compound's versatility continues to attract interest from both academic and industrial researchers working on molecular design and functional material development.
For researchers and manufacturers working with 2-(3-methylphenoxy)propanoyl chloride, understanding its structure-activity relationships and reaction mechanisms is essential for optimizing synthetic protocols. The compound's unique combination of aromatic and reactive aliphatic components offers numerous possibilities for chemical innovation across multiple disciplines.
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